![molecular formula C18H16Cl2N2O3S B5063768 3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a thiazole and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. The process begins with the formation of the thiazole ring, which is then coupled with the dichlorophenyl group. This intermediate product is subsequently reacted with a bicyclo[2.2.1]heptane derivative to form the final compound. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane, 2-chloro-, exo-
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
Uniqueness
What sets 3-{[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-11-4-3-8(6-12(11)20)13-7-26-18(21-13)22-16(23)14-9-1-2-10(5-9)15(14)17(24)25/h3-4,6-7,9-10,14-15H,1-2,5H2,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAQYPGQLGNARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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